Home > Products > Screening Compounds P110517 > 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-FLUOROBENZOATE
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-FLUOROBENZOATE -

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-FLUOROBENZOATE

Catalog Number: EVT-3648035
CAS Number:
Molecular Formula: C21H15FN2O4S
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate

  • Relevance: This compound shares a core 1,1-dioxido-1,2-benzisothiazol-3-yl moiety with 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 2-fluorobenzoate. The primary difference lies in the substitution at the 3-position, where the target compound features a (methylamino)phenyl 2-fluorobenzoate group, while this related compound has a methyl N-[(phenylmethoxy)carbonyl]-beta-alanate substituent. Both compounds were investigated in the context of tryptase inhibition. []

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate

  • Compound Description: This compound (7d in the cited study) is a potent inhibitor of human mast cell tryptase with an IC50 of 0.1 μM, making it eight times more potent than compound 7b. [] It demonstrates time-dependent inhibition with a saturable initial complex. [] Kinetic studies revealed an initial rate constant (Ki) of 345 nM and a steady-state inhibition constant (Ki) of 60 nM. [] Additionally, it exhibited high selectivity for tryptase and effectively reduced edema in a delayed-type hypersensitivity mouse model. []
  • Relevance: Similar to 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 2-fluorobenzoate, this compound possesses the 1,1-dioxido-1,2-benzisothiazol-3-yl core structure. [] The difference lies in the substituent at the 3-position. Both were explored for their tryptase inhibitory activity. []

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate

  • Compound Description: Identified as the most potent tryptase inhibitor within its series in the cited study, this compound (7n) exhibits an IC50 of 0.064 μM. [] It demonstrates time-dependent inhibition with a saturable initial complex and displays an initial rate constant (Ki) of 465 nM and a steady-state inhibition constant (Ki) of 52 nM. [] The increased inhibitory activity compared to compound 7b can be attributed to its higher initial affinity for the enzyme rather than enhanced chemical reactivity. [] This compound also exhibits high selectivity for tryptase. []
  • Relevance: This compound shares the 1,1-dioxido-1,2-benzisothiazol-3-yl structural motif with 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 2-fluorobenzoate, differing only in the substituent at the 3-position. [] Both compounds were investigated for their tryptase-inhibiting properties. []

N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benziso-thiazol-2-yl-1,1-dioxide]acetamide

  • Compound Description: This radiolabeled compound was synthesized and characterized in the referenced study. [] It can be hydrolyzed to yield N-(4-hydroxy-[14C(U)]-phenyl)-2-[2-carboxy-phenylsulfonamido]acetamide. []
  • Relevance: This compound shares the 1,2-benzisothiazol-3-yl-1,1-dioxide core with 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 2-fluorobenzoate. [] The difference lies in the presence of a (methylamino)phenyl 2-fluorobenzoate group at the 3-position in the target compound, whereas this related compound has a N-(4-hydroxyphenyl)acetamide substituent at the same position.

Venetoclax N-oxide (VNO)

  • Compound Description: This compound is an oxidative impurity of venetoclax, a BCL-2 inhibitor used in treating blood cancers. [] It forms during oxidative stress degradation of venetoclax. []
  • Relevance: Though not directly containing the 1,2-benzisothiazol-3-yl-1,1-dioxide core, Venetoclax N-oxide is included due to its structural similarity to the target compound and its presence in the provided literature. Both compounds feature a complex aromatic system with multiple substituents, placing them within similar chemical classes and highlighting the potential for oxidative modifications in this class of molecules. []

Venetoclax hydroxylamine impurity (VHA)

  • Compound Description: This compound is another potential oxidative impurity of Venetoclax. [] It is formed from Venetoclax N-oxide via a [, ] Meisenheimer rearrangement. []
  • Relevance: While not sharing the core 1,2-benzisothiazol-3-yl-1,1-dioxide structure, Venetoclax hydroxylamine impurity is included due to its structural similarity to the target compound and its presence in the provided literature. Both compounds belong to a similar chemical class featuring complex aromatic systems with multiple substituents. [] The identification of this impurity further highlights the susceptibility of this drug class to oxidative modifications. []

Properties

Product Name

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-FLUOROBENZOATE

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 2-fluorobenzoate

Molecular Formula

C21H15FN2O4S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C21H15FN2O4S/c1-24(20-17-7-3-5-9-19(17)29(26,27)23-20)14-10-12-15(13-11-14)28-21(25)16-6-2-4-8-18(16)22/h2-13H,1H3

InChI Key

QBHXJZFDHNZKJN-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.